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Compound of Interest

Compound Name: 2-Cyclopropylhexane

Cat. No.: B13801644

This guide provides a detailed overview of the spectroscopic data for 2-Cyclopropylhexane,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. It is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. This document outlines predicted and experimental data,
detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 2-
Cyclopropylhexane.

Table 1: Mass Spectrometry (MS) Data

Property Value
Molecular Formula CoH1s
Molecular Weight 126.24 g/mol
Major Fragment (m/z) 56

Second Major Fragment (m/z) 41

Third Major Fragment (m/z) 69
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Source: PubChem. The m/z values represent the three most abundant fragments observed in
the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 2: Predicted *H NMR Data

Chemical Shift o . .

Multiplicity Integration Assignment
(ppm)
~0.0-0.4 Multiplet 4H Cyclopropyl CHz
~0.5-0.8 Multiplet 1H Cyclopropyl CH
~0.8-0.9 Triplet 3H Terminal CHs
~0.9-1.0 Doublet 3H CHs on hexane chain

] Hexane chain CH and

~1.0-1.4 Multiplet 7H

CH:

Disclaimer: This data is predicted using computational models and may not reflect experimental
values precisely.

Table 3: Predicted 133C NMR Data

Chemical Shift (ppm) Carbon Type

~5-10 CHz (Cyclopropyl)
~10-15 CH (Cyclopropyl)

~14 CHs (Terminal)

~20 CHs (on hexane chain)
~23-40 CHz, CH (Hexane chain)

Disclaimer: This data is predicted using computational models and may not reflect experimental
values precisely.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~—?) Vibration Type Intensity
~3080 - 3000 C-H stretch (cyclopropyl) Medium
~2960 - 2850 C-H stretch (alkyl) Strong
~1465 C-H bend (CH2) Medium
~1375 C-H bend (CHs) Medium
~1020 Cyclopropane ring deformation ~ Medium

Note: This data is based on characteristic absorption frequencies for alkylcyclopropane
compounds and may not represent the exact spectrum of 2-Cyclopropylhexane.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Dissolve approximately 5-25 mg of 2-Cyclopropylhexane in a suitable deuterated solvent
(e.g., CDCI3).[2][3]

e The final volume should be around 0.6-0.7 mL in a standard 5 mm NMR tube.[2]

o Ensure the sample is free of any particulate matter by filtering it through a pipette with a
cotton or glass wool plug.[2]

2. 'H NMR Acquisition:
e The *H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

» Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately
12 ppm, and a relaxation delay of 1-2 seconds.

e The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

e The chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS) at O ppm.
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3. 13C NMR Acquisition:

e The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100
MHz for a 400 MHz instrument.

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon.

o Awider spectral width (e.g., 0-220 ppm) is used compared to *H NMR.

e Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good signal-to-
noise ratio.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

¢ As 2-Cyclopropylhexane is a liquid, the spectrum can be obtained directly from a thin film
of the neat liquid.[5]

o Place a drop of the liquid onto a salt plate (e.g., NaCl or KBr).[5]

o Gently place a second salt plate on top to create a thin, uniform film between the plates.
2. Data Acquisition:

e The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

o A background spectrum of the clean, empty salt plates is recorded first.

o The sample is then placed in the spectrometer, and the sample spectrum is recorded.

o The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise
ratio.

e The data is usually collected over a range of 4000 to 400 cm~1.[6]
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Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

e Prepare a dilute solution of 2-Cyclopropylhexane in a volatile organic solvent such as
hexane or dichloromethane (e.g., 1 mg/mL).[6]

2. GC-MS System and Conditions:
e Gas Chromatograph:

o Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,
0.25 pum film thickness), is suitable for separating alkanes.[6]

o Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

o Inlet: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,
50:1) to prevent column overloading. The injector temperature is set to around 250 °C.

o Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C)
and is held for a few minutes, then ramped at a rate of 10-20 °C/min to a final temperature
of around 280 °C.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-300 to detect the molecular ion and characteristic fragments.

o Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Cyclopropylhexane.
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Spectroscopic Analysis Workflow for 2-Cyclopropylhexane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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